

Cyclodepsipeptide Classification of Sporidesmolide I: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Sporidesmolide I

Cat. No.: B10778767

[Get Quote](#)

Executive Summary

Sporidesmolide I is a naturally occurring cyclic hexadepsipeptide isolated from the saprophytic fungus *Pithomyces chartarum* (formerly *Sporidesmium bakeri*).^[1] It belongs to the sporidesmolide complex (I–V), a family of 18-membered macrocyclic compounds characterized by alternating amino acid and hydroxy acid residues.

Unlike the well-known dodecadepsipeptide valinomycin (a potassium-selective ionophore with a 36-membered ring), **Sporidesmolide I** possesses a smaller, more rigid ring structure. Its classification is defined by the presence of

-methylated amino acids and

-hydroxy acids linked via amide and ester bonds, synthesized non-ribosomally.

Feature	Specification
Chemical Formula	
Molecular Weight	~638.85 Da
Classification	Cyclic Hexadepsipeptide (18-membered ring)
Source Organism	Pithomyces chartarum
Key Residues	L-Valine, D-Valine, D-Leucine, L- -Methylleucine, L- -Hydroxyisovaleric acid (Hiv)

Structural Classification & Chemical Architecture

The Depsipeptide Core

Sporidesmolide I is classified as a hexadepsipeptide, meaning its ring consists of six residues: four amino acids and two hydroxy acids. The backbone is formed by alternating amide (peptide) and ester (lactone) linkages. This "mixed" backbone confers unique solubility profiles and resistance to standard proteolytic degradation.

Sequence and Stereochemistry

The structure of **Sporidesmolide I** is distinguished from its analogs (**Sporidesmolide II, III**, etc.) by its specific methylation pattern. While **Sporidesmolide III** is the non-methylated parent (

) and **Sporidesmolide II** is the di-methylated analog (

), **Sporidesmolide I** is the mono-

-methylated analog (

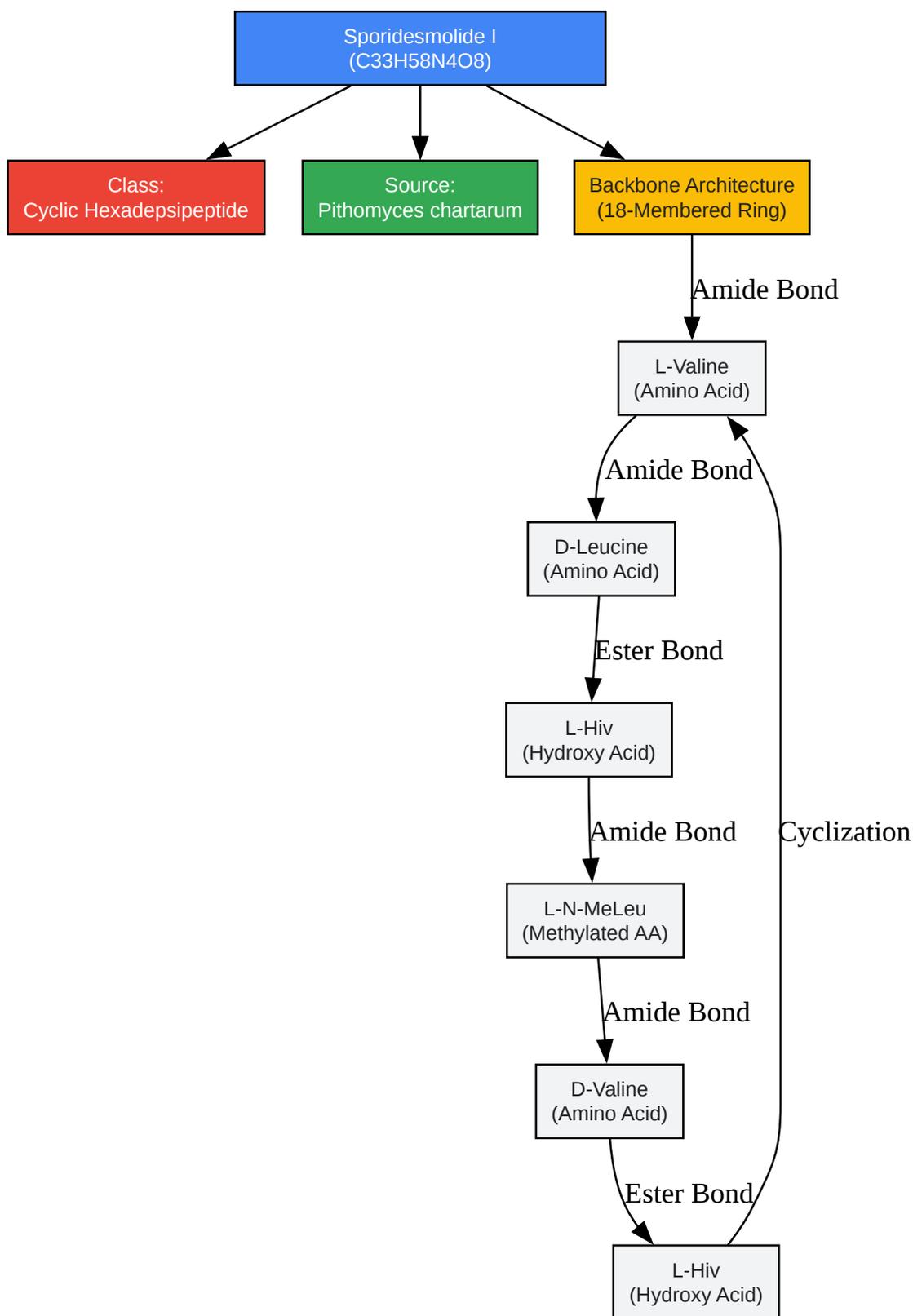
).

Consensus Sequence:

Note: The presence of both D- and L- amino acids is a hallmark of Non-Ribosomal Peptide Synthetase (NRPS) assembly, involving specific epimerization domains.

Structural Hierarchy Diagram

The following diagram illustrates the chemical taxonomy and component breakdown of **Sporidesmolide I**.



[Click to download full resolution via product page](#)

Caption: Structural decomposition of **Sporidesmolide I** showing the cyclic linkage of amino and hydroxy acids.

Biosynthetic Logic (NRPS Machinery)

The biosynthesis of **Sporidesmolide I** follows a non-ribosomal logic, governed by large multi-modular enzyme complexes known as NRPS (Non-Ribosomal Peptide Synthetases). Unlike ribosomal synthesis, this process allows for the incorporation of non-proteinogenic amino acids (e.g., D-isomers, hydroxy acids).

Mechanism of Assembly:

- Initiation: The loading module activates the first amino acid (e.g., L-Val) via adenylation.
- Elongation & Modification:
 - Condensation (C) Domains: Catalyze amide bond formation between amino acids.
 - Epimerization (E) Domains: Convert L-amino acids to D-isomers (responsible for D-Leu and D-Val residues).
 - Methylation (M) Domains: Transfer a methyl group from S-adenosylmethionine (SAM) to the backbone nitrogen (creating L-MeLeu).
- Ester Bond Formation: Specific domains accept hydroxy acids (L-Hiv), forming the ester linkages critical for the depsipeptide structure.
- Cyclization: The Thioesterase (TE) domain at the C-terminus catalyzes the intramolecular attack of the terminal hydroxyl group on the carbonyl thioester, releasing the cyclic product.

Isolation & Characterization Protocol

The following protocol outlines a self-validating workflow for isolating **Sporidesmolide I** from fungal cultures.

Extraction Workflow

Objective: Isolate the non-polar depsipeptide fraction while removing polar contaminants and the co-occurring toxin, sporidesmin.

- Culture: Grow *Pithomyces chartarum* on Rye-grass agar or potato dextrose broth for 14–21 days.
- Lysis: Homogenize mycelia in Methanol (MeOH) to lyse cells.
- Partitioning:
 - Filter the methanolic extract.
 - Concentrate under reduced pressure.
 - Partition residue between Water and Chloroform () or Ethyl Acetate (EtOAc). Sporidesmolides partition into the organic phase.
- Purification (Flash Chromatography):
 - Stationary Phase: Silica Gel 60.
 - Mobile Phase: Gradient of Benzene/Chloroform to Chloroform/Methanol.
 - Note: **Sporidesmolide I** elutes after the less polar lipids but before the highly polar sporidesmins.

HPLC Purification & Identification

For high-purity isolation suitable for biological assays:

Parameter	Condition
Column	C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile (ACN) + 0.1% Formic Acid
Gradient	50% B to 100% B over 20 min
Detection	UV at 210 nm (peptide bond) and 254 nm
Mass Spec Target	ESI(+) 639.4

Isolation Logic Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step isolation workflow from fungal culture to purified compound.

Biological Activity & Mechanism[7]

Cytotoxicity

Sporidesmolide I exhibits moderate cytotoxicity against various mammalian cell lines. Unlike sporidesmin, which generates reactive oxygen species (ROS) via a disulfide bridge, **Sporidesmolide I**'s toxicity is linked to its membrane-active properties.

Ionophore Potential

While structurally related to valinomycin (a potent

carrier), **Sporidesmolide I**'s smaller 18-membered ring limits its capacity to encapsulate potassium ions effectively.

- Valinomycin: 36-membered ring, folds into a "tennis ball" shape to cage .
- **Sporidesmolide I**: 18-membered ring, too constrained for stable encapsulation.
- Mechanism: It likely acts by perturbing membrane permeability or forming "sandwich" complexes (2:1 peptide:ion) rather than true carrier-mediated transport, resulting in weaker antibiotic activity compared to valinomycin.

References

- Russell, D. W. (1962). Depsipeptides of *Pithomyces chartarum*: the structure of **sporidesmolide I**. *Journal of the Chemical Society*, 753-761.[2][3][4] [Link\[4\]](#)
- BenchChem. **Sporidesmolide I** - Structure and Properties. [Link](#)
- BioAustralis. Sporidesmolide Complex Product Data Sheet. [Link](#)
- Gillis, H. A., et al. (1990). Isolation and structure of sporidesmolide V from cultures of *Pithomyces chartarum*.[1] *Canadian Journal of Chemistry*, 68(1), 19-23. [Link](#)
- Tan, N. H., & Zhou, J. (2006). Plant Cyclopeptides. *Chemical Reviews*, 106(3), 840–895. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. cdnsiencepub.com \[cdnsiencepub.com\]](https://cdnsiencepub.com)
- [2. Cyclodepsipeptides - Quarterly Reviews, Chemical Society \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org)

- [3. uniscience.co.kr \[uniscience.co.kr\]](https://uniscience.co.kr)
- [4. 144. Depsipeptides of Pithomyces chartarum: the structure of sporidesmolide I - Journal of the Chemical Society \(Resumed\) \(RSC Publishing\) \[pubs.rsc.org\]](#)
- To cite this document: BenchChem. [Cyclodepsipeptide Classification of Sporidesmolide I: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10778767#cyclodepsipeptide-classification-of-sporidesmolide-i\]](https://www.benchchem.com/product/b10778767#cyclodepsipeptide-classification-of-sporidesmolide-i)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com